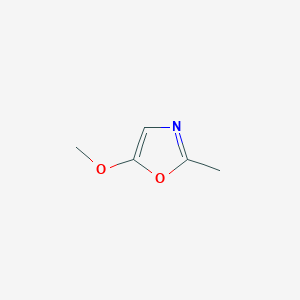![molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4](/img/structure/B1312915.png)
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Übersicht
Beschreibung
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It’s important to note that the specific properties and applications of this compound can vary depending on its exact structure and any additional functional groups present .
Synthesis Analysis
The synthesis of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” and similar compounds often involves complex organic reactions . The exact method can vary depending on the desired product and the starting materials available. For example, one common approach involves the reaction of a preformed pyrazole or pyridine with a suitable reagent .Molecular Structure Analysis
The molecular structure of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” is characterized by a pyrrolopyridine core with an iodine atom at the 3-position . The exact structure can be represented by the InChI code provided in the references .Chemical Reactions Analysis
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” can undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . The exact reactions and their outcomes can depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a solid at room temperature . It should be stored under inert gas and kept in a dark place, sealed in dry conditions . .Wissenschaftliche Forschungsanwendungen
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential analgesic and sedative activity . The research involved the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the research confirmed the analgesic activity of the new compounds in the “hot plate” test and in the “writhing” test .
- Results or Outcomes : Eight compounds were received. All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Scientific Field: Medicinal Chemistry
Scientific Field: Biological Research
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Scientific Field: Diabetes Treatment
Scientific Field: Cancer Therapy
- Application Summary : “3-Iodo-1H-pyrrolo[3,2-b]pyridine” is a chemical compound that is used in the chemical industry . It is often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
- Application Summary : “3-Iodo-1H-pyrrolo[3,2-b]pyridine” has been found to have potential applications in biological research . It is often used as a reagent in the synthesis of biologically active molecules .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not detailed in the source .
Scientific Field: Chemical Industry
Scientific Field: Biological Research
Safety And Hazards
Eigenschaften
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRAGHEIVZOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470627 | |
| Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
877060-47-4 | |
| Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)


![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
